molecular formula C21H28Cl4N10 B12751762 N,N''-Bis((p-chlorophenyl)amidino)-2-methyl-1,4-piperazinedicarboxamidine HCl hydrate CAS No. 19803-63-5

N,N''-Bis((p-chlorophenyl)amidino)-2-methyl-1,4-piperazinedicarboxamidine HCl hydrate

Cat. No.: B12751762
CAS No.: 19803-63-5
M. Wt: 562.3 g/mol
InChI Key: KQEOFFITQBHKMX-UHFFFAOYSA-N
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Description

N,N’'-Bis((p-chlorophenyl)amidino)-2-methyl-1,4-piperazinedicarboxamidine HCl hydrate is a chemical compound with the molecular formula C20H25Cl3N10. It is known for its unique structure and properties, which make it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’'-Bis((p-chlorophenyl)amidino)-2-methyl-1,4-piperazinedicarboxamidine HCl hydrate typically involves the reaction of p-chlorophenyl isocyanate with 2-methyl-1,4-piperazinedicarboxamidine in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N,N’'-Bis((p-chlorophenyl)amidino)-2-methyl-1,4-piperazinedicarboxamidine HCl hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N’'-Bis((p-chlorophenyl)amidino)-2-methyl-1,4-piperazinedicarboxamidine HCl hydrate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N’'-Bis((p-chlorophenyl)amidino)-2-methyl-1,4-piperazinedicarboxamidine HCl hydrate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways, leading to the modulation of biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’'-Bis((p-chlorophenyl)amidino)-2-methyl-1,4-piperazinedicarboxamidine HCl hydrate stands out due to its specific p-chlorophenyl groups and amidino functionalities, which confer unique chemical and biological properties. Its ability to undergo diverse chemical reactions and its wide range of applications make it a valuable compound in various fields .

Properties

CAS No.

19803-63-5

Molecular Formula

C21H28Cl4N10

Molecular Weight

562.3 g/mol

IUPAC Name

1-N',4-N'-bis[N'-(4-chlorophenyl)carbamimidoyl]-2-methylpiperazine-1,4-dicarboximidamide;dihydrochloride

InChI

InChI=1S/C21H26Cl2N10.2ClH/c1-13-12-32(20(26)30-18(24)28-16-6-2-14(22)3-7-16)10-11-33(13)21(27)31-19(25)29-17-8-4-15(23)5-9-17;;/h2-9,13H,10-12H2,1H3,(H4,24,26,28,30)(H4,25,27,29,31);2*1H

InChI Key

KQEOFFITQBHKMX-UHFFFAOYSA-N

Isomeric SMILES

CC1CN(CCN1/C(=N/C(=NC2=CC=C(C=C2)Cl)N)/N)/C(=N/C(=NC3=CC=C(C=C3)Cl)N)/N.Cl.Cl

Canonical SMILES

CC1CN(CCN1C(=NC(=NC2=CC=C(C=C2)Cl)N)N)C(=NC(=NC3=CC=C(C=C3)Cl)N)N.Cl.Cl

Origin of Product

United States

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